molecular formula C11H11ClO4 B3255249 Dimethyl 5-(chloromethyl)isophthalate CAS No. 252210-01-8

Dimethyl 5-(chloromethyl)isophthalate

Cat. No.: B3255249
CAS No.: 252210-01-8
M. Wt: 242.65 g/mol
InChI Key: IYYKJOHNIKKVAI-UHFFFAOYSA-N
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Description

Dimethyl 5-(chloromethyl)isophthalate is an organic compound with the chemical formula C₁₁H₁₁ClO₄. It is a derivative of isophthalic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by a chloromethyl group, and the carboxylic acid groups are esterified with methanol. This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and structural properties .

Preparation Methods

Dimethyl 5-(chloromethyl)isophthalate can be synthesized through several methods. One common synthetic route involves the chlorination of dimethyl 5-(hydroxymethyl)isophthalate. The reaction typically uses thionyl chloride (SOCl₂) as the chlorinating agent. The dimethyl 5-(hydroxymethyl)isophthalate is refluxed in thionyl chloride for about 1.5 hours, followed by cooling and dilution with dichloromethane. The mixture is then washed with sodium hydroxide solution, water, and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield this compound .

Chemical Reactions Analysis

Dimethyl 5-(chloromethyl)isophthalate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, forming corresponding substituted derivatives.

    Oxidation: The chloromethyl group can be oxidized to form carboxylic acid derivatives.

    Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Dimethyl 5-(chloromethyl)isophthalate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of dimethyl 5-(chloromethyl)isophthalate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo substitution reactions, while the ester groups can participate in hydrolysis and reduction reactions. These properties make it a versatile compound in various chemical transformations .

Comparison with Similar Compounds

Dimethyl 5-(chloromethyl)isophthalate can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in different chemical contexts.

Properties

IUPAC Name

dimethyl 5-(chloromethyl)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYKJOHNIKKVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CCl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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